

# In Vivo Target Engagement of N-Methyl Amisulpride: A Comparative Guide

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## Compound of Interest

Compound Name: *N-Methyl Amisulpride*

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This guide provides an objective comparison of the in vivo target engagement of **N-Methyl Amisulpride** (LB-102), a novel psychotropic agent, with its parent compound, Amisulpride. The information presented is based on clinical trial data and is intended to inform research and development in the field of neuropsychopharmacology.

**N-Methyl Amisulpride** is a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.<sup>[1][2]</sup> Its enhanced lipophilicity compared to Amisulpride is designed to improve its permeability across the blood-brain barrier, potentially leading to higher brain concentrations and greater clinical potency at lower doses.<sup>[2][3]</sup> In vivo validation of its target engagement has been primarily conducted through Positron Emission Tomography (PET) imaging studies.<sup>[1][4]</sup>

## Comparative Analysis of Dopamine D2/D3 Receptor Occupancy

The primary method for in vivo validation of **N-Methyl Amisulpride**'s target engagement is PET imaging, which allows for the quantification of dopamine D2/D3 receptor occupancy in the brain.<sup>[5]</sup> The following tables summarize the key findings from clinical studies of **N-Methyl Amisulpride** (LB-102) and compare them to data available for Amisulpride.

Table 1: **N-Methyl Amisulpride** (LB-102) Striatal D2/D3 Receptor Occupancy (Healthy Volunteers)

Dose (Oral)	Time Post-Dose	Mean Striatal D2/D3 Receptor Occupancy (%)	Study Identifier
50 mg (single dose)	2.5 hours	~50%	NCT04588129[1][6]
50 mg (steady state)	24 hours	60-80%	NCT04588129[1][4][6]
75 mg (single dose)	2.5 hours	~65%	NCT04588129[1]
100 mg (single dose)	2.5 hours	~75%	NCT04588129[1]

Table 2: Amisulpride Striatal D2/D3 Receptor Occupancy (Patients with Schizophrenia)

Daily Dose (Oral)	Mean Striatal D2/D3 Receptor Occupancy (%)	Study Reference
200-600 mg	16-46%	Xiberas et al.[7]
406 mg (mean)	56%	Vernaleken et al.[7]
400-1200 mg	43-90%	Gründer et al.[8]
300-400 mg	~70%	Wong et al.[6]
630-910 mg	70-80%	Wu et al.[2]

A key finding from the PET studies is that a once-daily 50 mg dose of LB-102 at steady state achieves a striatal dopamine receptor occupancy of 60-80%, a range considered therapeutic for schizophrenia.[1][4][6] This is comparable to the occupancy achieved with much higher doses of Amisulpride (300-400 mg).[2][6] Furthermore, the receptor occupancy of LB-102 demonstrated prolonged and stable engagement over a 24-hour period, with maximum occupancy lagging behind peak plasma concentrations.[1][4][6]

## Safety and Tolerability Comparison

The Phase 1 clinical trial of LB-102 (NCT04187560) provides initial safety and tolerability data.

Table 3: Safety and Tolerability Profile of **N-Methyl Amisulpride** (LB-102) in Healthy Volunteers

Adverse Events	Observations
Well-tolerated	Up to 150 mg/day.[9]
Common Adverse Events	Transient increases in prolactin levels.[3][9]
Dose-Limiting Side Effects	Extrapyramidal symptoms (EPS), such as acute dystonia, were observed at higher doses (100 mg BID and 200 mg), consistent with dopamine receptor occupancy exceeding 80%.[3][9][10]
Cardiovascular	Transient QT interval prolongation was noted at the 200 mg dose but did not lead to clinical observations.[3][10]

The safety profile of LB-102 is consistent with that of other dopamine antagonists.[9] The occurrence of EPS at higher doses serves as a biomarker for high dopamine receptor occupancy.[9] Due to its higher potency, it is anticipated that the therapeutic doses of LB-102 will be substantially lower than those of Amisulpride, which may lead to a more favorable safety profile, particularly concerning peripheral side effects.[2][9]

## Experimental Protocols

The in vivo validation of **N-Methyl Amisulpride**'s target engagement relies on well-established neuroimaging techniques.

### Positron Emission Tomography (PET) Imaging for Dopamine Receptor Occupancy

Objective: To quantify the percentage of dopamine D2/D3 receptors in the striatum and other brain regions that are bound by **N-Methyl Amisulpride** at various doses and time points.

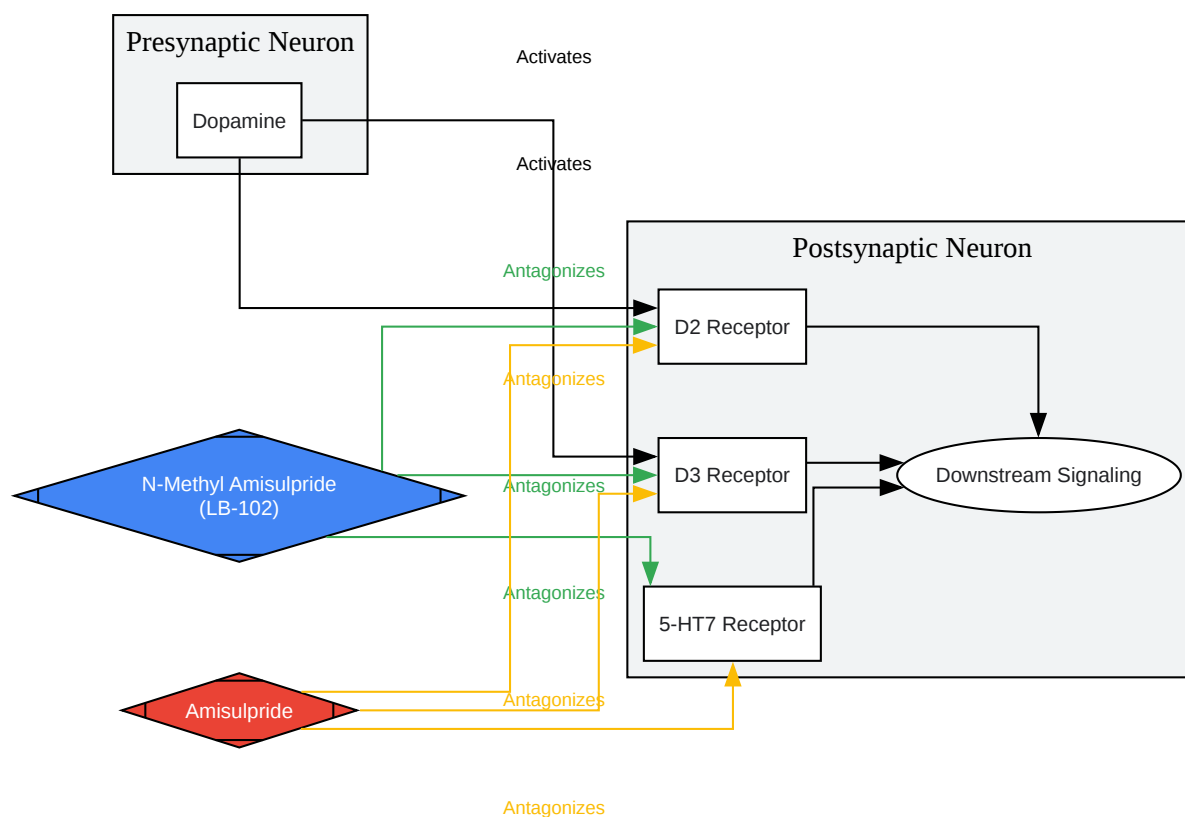
Methodology:

- Radiotracer: [11C]raclopride, a selective D2/D3 receptor antagonist, is used as the PET ligand.[1][11]
- Subjects: Studies are conducted in healthy volunteers.[1]

- Procedure:
  - A baseline PET scan is performed to measure the baseline density of available D2/D3 receptors.
  - Subjects are then administered a single oral dose or multiple doses of **N-Methyl Amisulpride**.[\[1\]](#)
  - Follow-up PET scans are conducted at specific time points post-dosing (e.g., 2.5, 7.5, and 23.5 hours).[\[6\]](#)
  - During each scan, a bolus of  $[11\text{C}]$ raclopride is injected intravenously.[\[12\]](#)[\[13\]](#)
  - The PET scanner detects the distribution of the radiotracer in the brain over time.
- Data Analysis:
  - Dynamic PET data are used to calculate the binding potential (BPND) of  $[11\text{C}]$ raclopride in specific brain regions (e.g., caudate, putamen).[\[14\]](#)
  - Receptor occupancy is calculated as the percentage reduction in  $[11\text{C}]$ raclopride binding potential after drug administration compared to the baseline scan.[\[5\]](#)
  - The simplified reference tissue model (SRTM) is often used for kinetic modeling of the PET data.[\[4\]](#)[\[14\]](#)

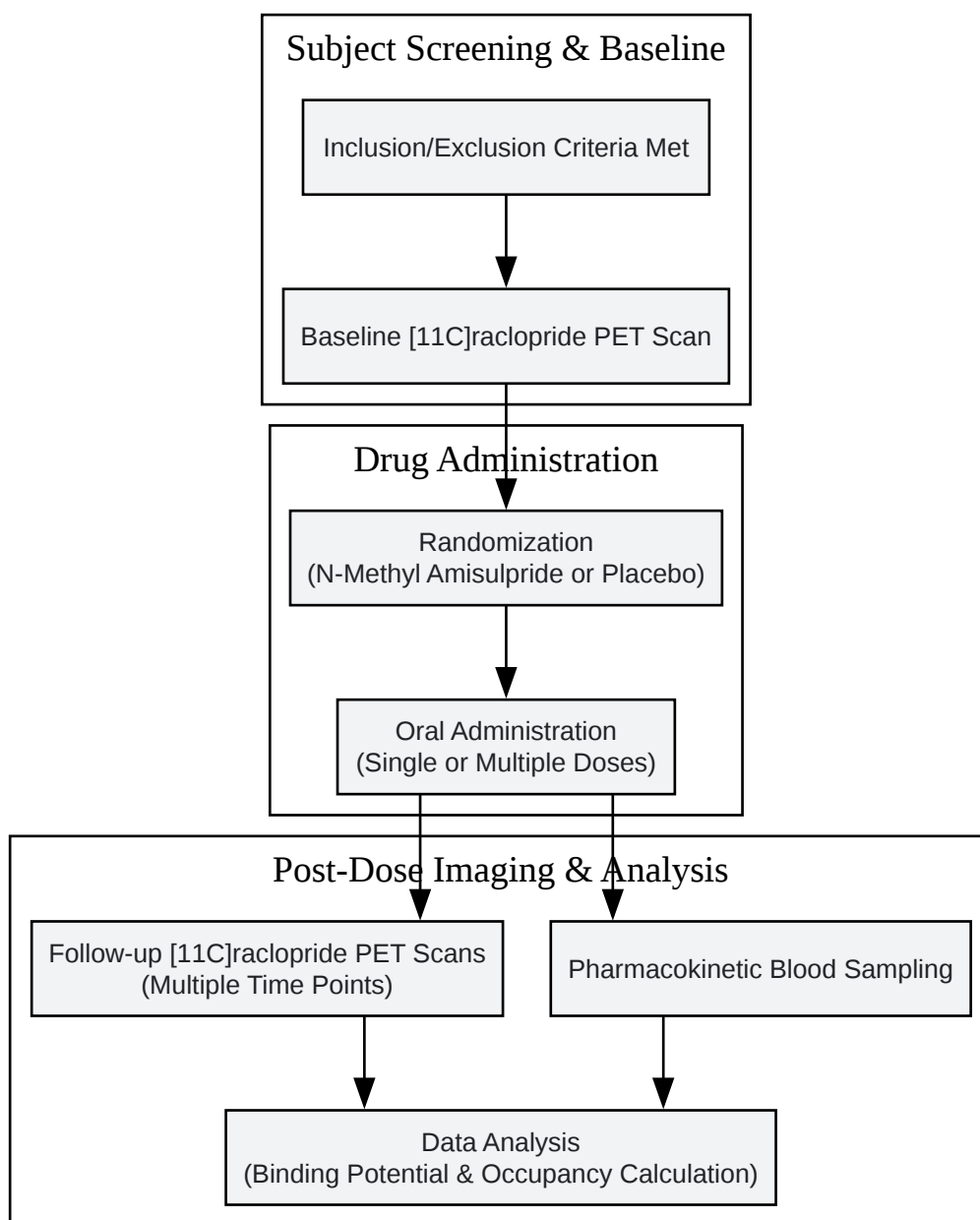
## Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.



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Caption: Signaling pathway of **N-Methyl Amisulpride** and Amisulpride.



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Caption: Experimental workflow for in vivo PET imaging.

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